1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxybutynyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and propargyl alcohol.
Formation of Isocyanate: 2,6-Dimethylaniline is reacted with phosgene to form 2,6-dimethylphenyl isocyanate.
Urea Formation: The isocyanate is then reacted with 1-hydroxybut-3-yn-2-amine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea involves its interaction with specific molecular targets. The hydroxybutynyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)-3-(1-hydroxyprop-2-yn-2-yl)urea: Similar structure but with a shorter alkyne chain.
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-2-yn-2-yl)urea: Similar structure but with a different position of the hydroxy group.
Uniqueness
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is unique due to the specific positioning of the hydroxy and alkyne groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-11(8-16)14-13(17)15-12-9(2)6-5-7-10(12)3/h1,5-7,11,16H,8H2,2-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIWSKTTRJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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